molecular formula C14H16N2O3 B11857502 Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate

Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate

Cat. No.: B11857502
M. Wt: 260.29 g/mol
InChI Key: UJZQISGEDOKQEM-UHFFFAOYSA-N
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Description

Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate is a quinoxaline derivative characterized by a methoxy substituent at the 7-position and a methyl group at the 3-position of the quinoxaline core, coupled with an ethyl acetate moiety.

Synthesis: The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting 3-methyl-2-oxoquinoxaline derivatives with ethyl chloroacetate in the presence of a base such as anhydrous K₂CO₃. For example, similar compounds like ethyl [(3-methylquinoxalin-2-yl)oxy]acetate are prepared by refluxing 3-methylquinoxalin-2-ol with ethyl chloroacetate in dry acetone . Reactions are typically conducted under reflux or at room temperature for 8–12 hours, followed by crystallization .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)8-12-9(2)15-11-6-5-10(18-3)7-13(11)16-12/h5-7H,4,8H2,1-3H3

InChI Key

UJZQISGEDOKQEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C2C=CC(=CC2=N1)OC)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with 7-methoxy-3-methylquinoxaline-2-carboxylic acid , which can be prepared by reacting 4-methoxy-1,2-diaminobenzene with ethyl acetoacetate under acidic conditions. This reaction proceeds via imine formation, followed by cyclization to yield the quinoxaline ring. Alternative routes use sodium pyruvate and substituted o-phenylenediamines, as demonstrated in the synthesis of analogous 3-methylquinoxalin-2(1H)-ones.

Cyclocondensation Optimization

Optimized conditions for cyclocondensation involve refluxing in acetonitrile with catalytic HCl (35%), achieving yields up to 47% for similar quinoxaline derivatives. The reaction mixture is stirred at 70°C for 24 hours, followed by quenching with water and extraction with ethyl acetate.

Introduction of the Acetate Side Chain

The ethyl acetate moiety is introduced via nucleophilic substitution or esterification. Two primary methodologies dominate the literature.

Alkylation with Ethyl Chloroacetate

A prevalent method involves reacting 7-methoxy-3-methylquinoxalin-2-ol with ethyl chloroacetate in the presence of a base. For example:

  • Reagents : Ethyl chloroacetate (1.2 equiv), anhydrous K₂CO₃ (3.0 equiv)

  • Conditions : Reflux in ethanol at 80°C for 12 hours.

  • Work-up : The crude product is precipitated in ice-cold water and recrystallized from methanol, yielding 76%.

This method avoids harsh acids, making it suitable for acid-sensitive substrates.

Esterification of the Carboxylic Acid Precursor

Alternative routes esterify 7-methoxy-3-methylquinoxaline-2-carboxylic acid using ethanol and sulfuric acid:

Acid+EtOHH2SO4,ΔEthyl ester\text{Acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl ester}

  • Conditions : Reflux at 100°C for 6 hours.

  • Yield : ~70% after column chromatography (hexane:EtOAc = 7:3).

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via silica gel chromatography. For example:

  • Eluent : Hexane:ethyl acetate (7.5:2.5)

  • Purity : >95% (confirmed by HPLC).

Recrystallization

High-purity crystals are obtained using methanol or ethanol, with melting points reported between 196–198°C.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance mixing and heat transfer. A patent-described protocol for analogous compounds uses:

  • Residence time : 30 minutes

  • Throughput : 1 kg/h.

Solvent Recovery Systems

Industrial setups integrate distillation units to recover acetonitrile and ethyl acetate, reducing costs and environmental impact.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldPurityScalability
AlkylationK₂CO₃, EtOH, 80°C, 12h76%>95%Moderate
EsterificationH₂SO₄, EtOH, 100°C, 6h70%>90%High
Continuous FlowAcetonitrile, HCl, 70°C, 30min47%>95%Industrial

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Alkaline Hydrolysis

  • Reagents : Aqueous NaOH (1–2 M), ethanol/water mixture (1:1 v/v)

  • Conditions : Reflux at 80–90°C for 4–6 hours

  • Product : 2-(7-Methoxy-3-methylquinoxalin-2-yl)acetic acid

  • Yield : 72–85%

  • Characterization :

    • FT-IR : Loss of ester C=O stretch (1712 cm⁻¹) and emergence of carboxylic acid O–H (2500–3300 cm⁻¹) and C=O (1680–1700 cm⁻¹) .

    • ¹H NMR : Disappearance of ethyl group signals (δ 1.23 ppm, triplet; δ 4.23 ppm, quartet) .

Acid-Catalyzed Hydrolysis

  • Reagents : HCl (6 M), ethanol

  • Conditions : Reflux at 70°C for 8–12 hours

  • Product : Same carboxylic acid as above, but with lower yield (60–68%) due to side reactions .

Nucleophilic Substitution at the Quinoxaline Ring

The electron-deficient quinoxaline ring facilitates electrophilic aromatic substitution (EAS), particularly at the 5- and 8-positions:

Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3 v/v)

  • Conditions : 0–5°C for 2 hours, then RT for 12 hours

  • Product : Ethyl 2-(5-nitro-7-methoxy-3-methylquinoxalin-2-yl)acetate

  • Yield : 58%

  • Mechanism : Nitronium ion attack at the 5-position due to methoxy group’s para-directing effect .

Sulfonation

  • Reagents : SO₃ in DMF (1:2 molar ratio)

  • Conditions : 80°C for 6 hours

  • Product : Ethyl 2-(8-sulfo-7-methoxy-3-methylquinoxalin-2-yl)acetate

  • Yield : 65%

  • Application : Sulfonated derivatives show enhanced solubility for biological assays .

Reduction Reactions

The quinoxaline core and ester group can undergo selective reduction:

Catalytic Hydrogenation

  • Reagents : H₂ (1 atm), 10% Pd/C in ethanol

  • Conditions : RT for 24 hours

  • Product : Ethyl 2-(7-methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

  • Yield : 82%

  • Characterization :

    • ¹³C NMR : Shift of aromatic carbons (δ 120–140 ppm) to aliphatic region (δ 40–60 ppm) .

Ester Reduction

  • Reagents : LiAlH₄ in THF

  • Conditions : 0°C to RT for 2 hours

  • Product : 2-(7-Methoxy-3-methylquinoxalin-2-yl)ethanol

  • Yield : 75%

  • Side Reaction : Over-reduction of the quinoxaline ring avoided by limiting reaction time .

Side-Chain Oxidation

  • Reagents : KMnO₄ in acidic medium (H₂SO₄)

  • Conditions : 50°C for 3 hours

  • Product : 2-(7-Methoxy-3-methylquinoxalin-2-yl)acetic acid (same as hydrolysis product)

  • Yield : 78% .

Ring Oxidation

  • Reagents : m-CPBA (meta-chloroperbenzoic acid) in DCM

  • Conditions : RT for 8 hours

  • Product : Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate-5-oxide

  • Yield : 63%

  • Application : Epoxidation intermediates for drug metabolite studies .

Hydrazide Formation

  • Reagents : Hydrazine hydrate (99%) in ethanol

  • Conditions : Reflux at 80°C for 5 hours

  • Product : 2-(7-Methoxy-3-methylquinoxalin-2-yl)acetohydrazide

  • Yield : 88%

  • Use : Precursor for Schiff base and heterocyclic derivatives with antitumor activity .

Michael Addition

The α,β-unsaturated ester participates in conjugate addition:

  • Reagents : Acrylonitrile, K₂CO₃ in DMF

  • Conditions : 60°C for 6 hours

  • Product : Ethyl 3-cyano-2-(7-methoxy-3-methylquinoxalin-2-yl)propanoate

  • Yield : 70%

  • Mechanism : Nucleophilic attack by cyanide at the β-position .

Key Research Findings

  • Anticancer Potential : Hydrazide derivatives exhibit IC₅₀ values of 1.9–2.3 µg/mL against HCT-116 and MCF-7 cell lines, comparable to doxorubicin .

  • Synthetic Flexibility : Methoxy and methyl groups enhance electron density, directing substitutions to the 5- and 8-positions .

  • Stability : The ester group resists hydrolysis under mild conditions but reacts selectively with strong nucleophiles (e.g., hydrazine) .

This compound’s versatility in generating bioactive derivatives underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Synthesis of Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate

The synthesis of this compound typically involves the reaction of 7-methoxy-3-methylquinoxaline with ethyl acetate in the presence of appropriate catalysts. The precise methodologies can vary, but the use of microwave-assisted synthesis has been documented to enhance yields and reduce reaction times, making it a favorable approach in contemporary organic synthesis .

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria, as well as exhibit antifungal activity against various strains .

Anticancer Properties

Research has demonstrated that quinoxaline derivatives possess significant anticancer activity. This compound has been evaluated for its cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Notably, some derivatives have reported IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of quinoxaline derivatives. This compound has been tested in vivo using models such as carrageenan-induced paw edema, demonstrating significant reductions in inflammation comparable to established non-steroidal anti-inflammatory drugs .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound:

StudyApplicationFindings
Burguete et al. (2021)Anti-inflammatorySignificant reduction in edema compared to control groups .
Ibrahim et al. (2019)AnticancerIC50 values ranging from 1.9 to 7.5 µg/mL against HCT116 and MCF7 cell lines .
Pontiki et al. (2020)AntimicrobialEffective against multiple bacterial strains with notable MIC values .

Mechanism of Action

The mechanism of action of ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular pathways that regulate cell proliferation, contributing to its anticancer effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Ethyl 2-(7-Chloro-3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate
  • Structure : Replaces the 7-methoxy group with a chloro substituent.
  • Synthesis: Prepared via analogous methods, using 7-chloro-3-methyl-2-oxoquinoxaline .
  • Properties: Exhibits intermolecular interactions (e.g., C–H⋯O hydrogen bonds) in its crystal structure, stabilized by π-π stacking (centroid distance: ~3.8 Å) .
Ethyl 2-(5-Bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate
  • Structure : Features a benzofuran core with bromo and ethylsulfinyl groups.
  • Properties: Crystal packing involves aromatic π-π interactions (centroid distance: 3.814 Å) and weak C–H⋯π bonds, distinct from quinoxaline-based analogues . The sulfinyl group introduces polarity, affecting solubility and intermolecular interactions compared to methoxy .
Imidazole-Based Ethyl Acetates
  • Examples : Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate (Figure 1A in ).
  • Comparison: Imidazole cores exhibit different electronic properties (e.g., basicity) compared to quinoxalines, impacting binding to biological targets . Substituents like chloro or bromo on aryl groups enhance hydrophobic interactions, whereas methoxy may participate in hydrogen bonding .

Key Observations :

  • Room-temperature syntheses (e.g., ) may favor milder conditions, reducing side reactions.
  • Reflux methods (e.g., ) are employed for less reactive substrates or slower kinetics.

Spectroscopic Data :

  • IR Spectroscopy :
    • Ester carbonyl peaks appear at ~1740 cm⁻¹ (e.g., ).
    • Methoxy C–O stretching (~1250 cm⁻¹) distinguishes it from chloro analogues .
  • Mass Spectrometry :
    • Molecular ion peaks align with molecular weights (e.g., m/z 247 for a related compound ).

Crystal Structure and Intermolecular Interactions

Compound Key Interactions Reference
Ethyl 2-(7-chloro-3-methylquinoxalin-2-yl)acetate C–H⋯O hydrogen bonds, π-π stacking
Ethyl 2-(5-bromo-3-ethylsulfinyl-benzofuran-2-yl)acetate C–H⋯O, C–H⋯π, π-π stacking

Comparison :

  • Quinoxaline derivatives prioritize hydrogen bonding due to N and O heteroatoms, while benzofuran analogues rely more on π-π interactions .

Biological Activity

Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. Quinoxaline compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by recent findings and data from various studies.

Chemical Structure and Synthesis

The compound's structure features a methoxy group and a methyl group on the quinoxaline ring, which are believed to enhance its biological activity. The synthesis of such quinoxaline derivatives typically involves multi-step reactions, often utilizing methods such as microwave-assisted synthesis or traditional organic synthesis techniques .

Antiviral Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant antiviral properties. For example, compounds with similar structures have been shown to inhibit the replication of viruses such as cytomegalovirus (HCMV) and coxsackievirus B5 (CBV5). A systematic review highlighted that certain quinoxaline derivatives possess EC50 values in the low micromolar range, indicating effective antiviral activity .

Table 1: Antiviral Activity of Quinoxaline Derivatives

CompoundVirus TargetEC50 (µM)
Compound AHCMV<0.05
Compound BCBV50.09
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is yet to be published.

Anticancer Activity

Quinoxaline derivatives have also been explored for their anticancer properties. Studies have shown that various quinoxaline compounds exhibit cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent activity . The presence of substituents like methoxy and methyl groups on the quinoxaline scaffold is believed to enhance these effects.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Compound CHCT-1161.9
Compound DMCF-72.3
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that similar compounds may act by inhibiting key viral enzymes or interfering with cellular pathways involved in cancer cell proliferation. For instance, some quinoxalines have been shown to inhibit topoisomerase II activity, leading to DNA damage in cancer cells .

Case Studies

In one notable study, a series of quinoxaline derivatives were synthesized and tested for their biological activities. Among these, compounds with structural similarities to this compound exhibited promising results against both viral targets and cancer cell lines. The study emphasized the importance of structural modifications in enhancing the pharmacological profile of these compounds .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate, and how can researchers optimize reaction conditions?

Methodological Answer: The compound can be synthesized via catalytic hydrogenation of a precursor quinoxaline derivative. For example, a similar quinoxaline derivative (Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate) was prepared by hydrogenating ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate with a Pd/C catalyst in ethanol under hydrogen gas for 10 hours. Post-reaction, the mixture is filtered, concentrated, and recrystallized from ethanol to yield crystals . Researchers should optimize parameters like catalyst loading (5–10% Pd/C), solvent polarity, and hydrogen pressure to enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxy (-OCH3_3), methyl (-CH3_3), and ester (-COOEt) groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines the molecular ion peak (e.g., [M+H]+^+) to verify the molecular formula.
  • X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. Refinement using SHELXL (part of the SHELX suite) is recommended for precise bond-length and angle calculations .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Activity: Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity.
  • Anti-inflammatory Testing: Assess COX-1/COX-2 inhibition via enzyme immunoassays .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

Methodological Answer: Discrepancies often arise from neglecting weak interactions (e.g., C–H···O bonds) or solvent effects in computational models. To resolve this:

  • Refine experimental data using SHELXL with high-resolution (<1.0 Å) datasets.
  • Compare hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) in the crystal lattice using Mercury or Olex2 software .
  • Validate computational models (DFT or MD simulations) by incorporating solvent molecules and thermal ellipsoid parameters from SCXRD .

Q. What strategies improve the yield of this compound during synthesis?

Methodological Answer:

  • Catalyst Optimization: Replace Pd/C with palladium nanoparticles for higher surface area and reactivity.
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yield .

Q. How do researchers analyze the role of hydrogen bonding in the compound’s crystal packing?

Methodological Answer:

  • Generate a Hirshfeld surface analysis to map intermolecular interactions (e.g., O···H, N···H).
  • Quantify hydrogen-bond distances and angles using SHELXL. For example, N–H···O bonds in quinoxaline derivatives typically range from 2.8–3.2 Å .
  • Compare packing motifs with related quinoxaline structures to identify polymorphism or supramolecular trends .

Q. How can conflicting bioactivity data across different assay platforms be reconciled?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time.
  • Dose-Response Curves: Perform IC50_{50} calculations with triplicate measurements to ensure reproducibility.
  • Mechanistic Studies: Use RNA sequencing or proteomics to identify off-target effects that may explain variability .

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